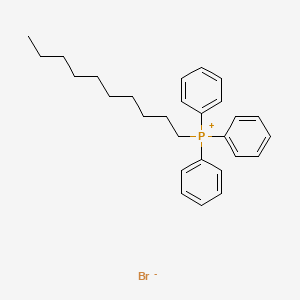

Decyltriphenylphosphonium bromide

Übersicht

Beschreibung

Decyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C30H40PBr. It is a lipophilic quaternary phosphonium cation, known for its ability to target mitochondria. This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with decyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: Decyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Mitochondrial Targeting

DTPP serves as a crucial component in the design of mitochondria-targeted drugs. Its lipophilic nature allows it to penetrate mitochondrial membranes effectively, making it a valuable tool in various therapeutic applications.

Mitochondria-Targeted Antioxidants

DTPP derivatives have been utilized to create antioxidants that specifically target mitochondria. For instance, plastoquinonyl-decyl-triphenylphosphonium bromide (SkQ1) has shown efficacy in preventing oxidative stress-related damage in mitochondrial environments, highlighting the potential of DTPP in developing protective agents against mitochondrial dysfunction .

Drug Delivery Systems

DTPP is also employed in drug delivery systems that enhance the bioavailability of therapeutic agents within mitochondria. By conjugating drugs with DTPP, researchers have improved the localization and effectiveness of treatments for diseases such as cancer and neurodegenerative disorders.

Research on Mitochondrial Function

DTPP has been used extensively to study mitochondrial function and dynamics, particularly its role in cellular metabolism and apoptosis.

Mitochondrial Membrane Potential Studies

Research has demonstrated that DTPP can influence mitochondrial membrane potential, which is critical for ATP production and overall cell viability. In experiments involving rat liver mitochondria, DTPP derivatives were shown to modulate membrane potential changes, providing insights into mitochondrial uncoupling mechanisms .

Effects on Cell Viability

Studies have indicated that DTPP can induce mitochondrial swelling and alter permeability in kidney tissues, which may have implications for understanding renal pathologies . The compound's concentration-dependent effects on oxidant production and cell viability further underscore its utility in toxicological assessments .

Cancer Therapeutics

In cancer research, DTPP has been incorporated into formulations aimed at enhancing the delivery of chemotherapeutic agents directly to tumor mitochondria. For example, studies involving doxorubicin-loaded nanoparticles demonstrated improved therapeutic outcomes when combined with DTPP, suggesting enhanced drug efficacy through targeted delivery .

Neuroprotection

DTPP has also been explored for its neuroprotective properties. In models of neurodegeneration, DTPP derivatives have shown promise in mitigating mitochondrial dysfunction associated with oxidative stress, thereby offering potential therapeutic avenues for conditions like Alzheimer's disease.

Data Tables

Wirkmechanismus

Decyltriphenylphosphonium bromide exerts its effects primarily through its ability to target and accumulate in mitochondria. The positively charged phosphonium group allows it to penetrate the mitochondrial membrane and localize within the mitochondrial matrix. This localization enables it to interact with mitochondrial components, influencing processes such as oxidative phosphorylation and reactive oxygen species production .

Vergleich Mit ähnlichen Verbindungen

MitoQ (mitoquinone): A mitochondria-targeted antioxidant similar to decyltriphenylphosphonium bromide but conjugated with ubiquinone.

MitoE (mitoquinol): Another mitochondria-targeted antioxidant, similar in structure but with different functional groups.

SkQ1 (plastoquinonyl-decyl-triphenylphosphonium bromide): A derivative of this compound with an added plastoquinone moiety.

Uniqueness: this compound is unique due to its specific structure, which allows it to effectively target mitochondria and influence mitochondrial functions. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Biologische Aktivität

Decyltriphenylphosphonium bromide (DecylTPP) is a cationic compound that has garnered attention for its biological activity, particularly in mitochondrial function and oxidative stress modulation. This article explores the biological activity of DecylTPP, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

DecylTPP is a derivative of triphenylphosphonium, which facilitates its accumulation in mitochondria due to the negative membrane potential. Its structure allows it to act as a mitochondrial-targeted antioxidant, similar to other compounds like MitoQ.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉BrP |

| Molecular Weight | 359.25 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | 7.5 |

DecylTPP operates primarily through its role in mitochondrial bioenergetics and the modulation of reactive oxygen species (ROS). It enhances mitochondrial function by:

- Reducing Oxidative Stress : DecylTPP decreases ROS levels in cells, promoting cell survival under oxidative conditions.

- Improving Mitochondrial Function : It has been shown to enhance mitochondrial membrane potential and ATP production.

Case Study: Mitochondrial Function in Kidney Cells

A study investigating the effects of DecylTPP on CRFK (cat renal fibroblast kidney) cells demonstrated significant improvements in mitochondrial function and cell viability:

- Experimental Setup : Cells were treated with DecylTPP at concentrations of 1 μM (in vitro) and 100 μM (ex vivo).

- Findings :

Table 2: Effects of DecylTPP on CRFK Cells

| Parameter | Control (No Treatment) | DecylTPP (1 μM) | DecylTPP (100 μM) |

|---|---|---|---|

| ROS Levels | High | Low | Very Low |

| Mitochondrial Membrane Potential | Normal | Increased | Significantly Increased |

| Cell Viability (%) | 50% | 80% | 90% |

Biological Activity in Cancer Research

Recent research has highlighted the potential role of DecylTPP in cancer therapy, particularly concerning its interaction with key cellular pathways involved in apoptosis and senescence.

Interaction with p53 and FOXO4

DecylTPP has been implicated in modulating the interactions between p53 and FOXO4, two critical regulators of cell cycle and apoptosis:

- Mechanism : By influencing the binding affinity between these proteins, DecylTPP may alter the cellular response to stress, promoting apoptosis in cancer cells while protecting normal cells from oxidative damage.

- Implications : This dual action presents a promising avenue for developing targeted therapies that minimize side effects while effectively combating tumor growth .

Eigenschaften

IUPAC Name |

decyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36P.BrH/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPLMQGXUUHCSB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954126 | |

| Record name | Decyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32339-43-8 | |

| Record name | Phosphonium, decyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32339-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032339438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Decyltriphenylphosphonium bromide exhibits a strong affinity for mitochondria due to its lipophilic alkyl chain and positively charged phosphonium group. [, , , ] This positive charge leads to its accumulation within the mitochondria, driven by the organelle's membrane potential. [] While DTBP itself does not possess antioxidant properties, its accumulation in mitochondria allows for the delivery of conjugated antioxidants, such as ubiquinone (in MitoQ) or plastoquinone (in SkQ1), directly to the mitochondria, effectively reducing oxidative stress within these organelles. [, , ]

ANone: The molecular formula for this compound is C34H40BrP. Its molecular weight is 587.57 g/mol. Unfortunately, the provided research abstracts do not include specific spectroscopic data for this compound.

A: Research indicates that this compound can be used as a compatibilizer in poly(ethylene terephthalate) (PET)/layered silicate nanocomposites. [, ] When modified with specific functional groups, such as those found in 10-[3,5-bis(methoxycarbonyl)phenoxy]this compound (IP10TP), it can enhance the dispersion of layered silicates within the PET matrix, resulting in improved mechanical properties like higher tensile storage modulus. [, ]

ANone: The provided research abstracts do not suggest any inherent catalytic properties associated with this compound. Its primary role in these studies is related to its ability to target mitochondria or act as a compatibilizer in polymer nanocomposites.

ANone: The provided research abstracts do not offer specific details regarding the stability of this compound under various conditions or strategies for its formulation.

A: Research suggests that both this compound and MitoQ can negatively impact pancreatic acinar cells by reducing mitochondrial ATP turnover capacity and cellular ATP concentrations, ultimately leading to increased apoptosis and necrosis. [] This highlights the importance of careful consideration and further research into the potential toxicity of these compounds, particularly in the context of specific cell types and tissues.

A: Yes, numerous in vitro and in vivo studies have been conducted. For instance, MitoQ has demonstrated protective effects against cold storage injury in both renal tubular cells (in vitro) and isolated rat kidneys (ex vivo). [] Additionally, SkQ1 has been shown to inhibit mast cell degranulation in both in vitro and in vivo settings. [] In a mouse model of subcutaneous air pouch, both SkQ1 and a fragment of its molecule, dodecyltriphenylphosphonium, exhibited anti-inflammatory effects against carrageenan-induced inflammation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.